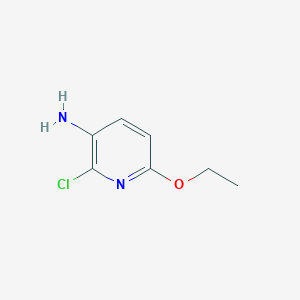

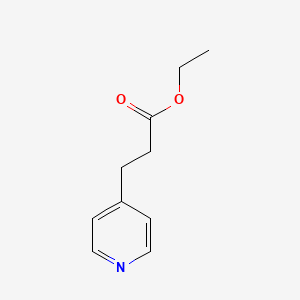

Ethyl 3-(4-Pyridyl)propanoate

Overview

Description

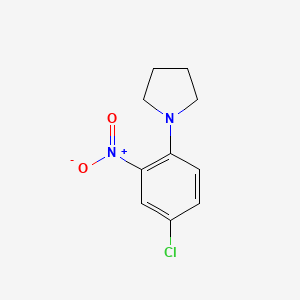

Ethyl 3-(4-Pyridyl)propanoate is an ancillary that is used in the formation of conjugates . It has a metal insertion mechanism, which inserts a metal atom into the organic molecule . The nitrogen atoms are positioned so they can form bonds to two other molecules . The molecule has a photophysical response pathway and luminescent properties .

Synthesis Analysis

A new heterocyclic compound ethyl 3- (3-amino-4- (methylamino)-N- (pyridin-2-yl)benzamido)propanoate (1), designed using 4- (methylamino)-3-nitrobenzoic acid (2) as a starting material is successfully obtained via a multiple synthesis route and finally characterized by IR, 1 H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-Pyridyl)propanoate is characterized by IR, 1 H NMR, and single crystal X-ray crystallography . It is also reported that the nitrogen atoms are positioned so they can form bonds to two other molecules .Physical And Chemical Properties Analysis

Ethyl 3-(4-Pyridyl)propanoate has a molecular formula of C10H13NO2 and an average mass of 179.216 Da . It is predicted to have a density of 1.1±0.1 g/cm3 .Scientific Research Applications

Anti-Gastric Cancer Activity

Ethyl 3-(4-Pyridyl)propanoate has been found to have potential anti-gastric cancer activity . A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The in vitro anti-cancer activity of this newly synthesized complex was emulated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .

Synthesis of Dabigatran Etexilate

Ethyl 3-(4-Pyridyl)propanoate is one of the most important intermediates in the synthesis of Dabigatran etexilate . Dabigatran etexilate is a thrombin inhibitor used to treat thromboses, cardiovascular diseases, etc .

Crystal Structure Analysis

The crystal structure of Ethyl 3-(4-Pyridyl)propanoate has been analyzed using single crystal X-ray crystallography . This provides valuable information about the molecular structure and arrangement of the compound, which can be crucial for understanding its properties and behavior.

Synthesis Route

The synthesis route of Ethyl 3-(4-Pyridyl)propanoate involves multiple steps, starting with 4-(methylamino)-3-nitrobenzoic acid . This process has been characterized by IR, 1H NMR, and single crystal X-ray crystallography .

Preparation Method

A preparation method for Ethyl 3-(4-Pyridyl)propanoate has been patented . The method involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The method is environmentally friendly and high in production safety .

Industrial Applications

The raw materials are cheap and easy to obtain, and the production cost is low .

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(4-Pyridyl)propanoate . These factors could include pH levels, temperature, presence of other compounds, and more. Detailed studies are required to understand these influences.

properties

IUPAC Name |

ethyl 3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXRSMCFRIFFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481440 | |

| Record name | Ethyl isonicotinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-Pyridyl)propanoate | |

CAS RN |

52809-19-5 | |

| Record name | Ethyl isonicotinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)